Eritadenine Acetonide
Description
Structure
3D Structure
Properties
CAS No. |
29031-25-2 |
|---|---|
Molecular Formula |
C12H15N5O4 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
(4R,5R)-5-[(6-aminopurin-9-yl)methyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C12H15N5O4/c1-12(2)20-6(8(21-12)11(18)19)3-17-5-16-7-9(13)14-4-15-10(7)17/h4-6,8H,3H2,1-2H3,(H,18,19)(H2,13,14,15)/t6-,8-/m1/s1 |
InChI Key |
IFMFIUACUSZASY-HTRCEHHLSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C(=O)O)CN2C=NC3=C(N=CN=C32)N)C |
Canonical SMILES |
CC1(OC(C(O1)C(=O)O)CN2C=NC3=C(N=CN=C32)N)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Eritadenine Acetonide
Total Synthesis Approaches to Eritadenine (B1671053) Acetonide
The total synthesis of eritadenine, and by extension its acetonide intermediate, has been approached through several distinct routes, often leveraging chiral pool starting materials to establish the correct stereochemistry.
The construction of eritadenine acetonide fundamentally involves the coupling of a protected erythronic acid or erythritol (B158007) derivative with a purine (B94841) base, typically adenine (B156593) or a synthetic precursor.
Several key intermediates have been reported:
L-Erythronolactone Acetonide: A direct and convenient synthesis involves the condensation of adenine with L-erythronolactone acetonide. jst.go.jpresearchgate.net This approach efficiently connects the chiral side chain and the heterocyclic base in a single step.
Protected Erythrose-Derived Amino Acid: An alternative multi-step synthesis begins with a protected lactone derived from erythrose. wikipedia.orgtheswissbay.ch The lactone is first opened via reaction with sodium phthalimide (B116566) to yield a carboxylic acid. Subsequent hydrazinolysis removes the phthalimide group, furnishing a key amino acid intermediate (an aminobutanoic acid derivative). wikipedia.orgtheswissbay.ch This intermediate is then coupled with a substituted pyrimidine (B1678525), such as 4,6-dichloro-5-nitropyrimidine. Following the coupling, the synthesis proceeds through reduction of the nitro group, formylation of the resulting amine, and base-mediated cyclization to construct the imidazole (B134444) ring of the purine system. The acetonide group protects the diol throughout this sequence. wikipedia.org
9-(2,3-O-isopropylidene-D-ribityl)purines: A different strategy utilizes commercially available purine nucleosides as starting materials. researchgate.net These are converted into 9-(2,3-O-isopropylidene-D-ribityl)purines. The crucial transformation is the oxidative cleavage of the terminal diol of the ribityl side chain using sodium periodate (B1199274) (NaIO₄). This reaction yields the key intermediate, (2S,3S)-2,3-isopropylidenedioxy-4-(purin-9-yl)butanal, which is a direct precursor for the synthesis of L-eritadenine. researchgate.net
Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside: In another route, this starting material is first tosylated to activate the 5'-hydroxyl group. google.comgoogle.com The resulting tosylate, methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-β-D-ribofuranoside, is then reacted with the sodium salt of adenine to form the N9-alkylated purine. google.comgoogle.com A series of hydrolysis and oxidation steps then converts the ribofuranoside structure into the final 2(R),3(R)-dihydroxy-4-(9-adenyl)butyric acid (D-eritadenine) structure, with the acetonide being a key intermediate in this pathway. google.com
| Starting Material(s) | Key Intermediate | Transformation Type | Reference(s) |
|---|---|---|---|
| Adenine, L-Erythronolactone Acetonide | This compound | Direct Condensation | jst.go.jp, researchgate.net |
| Protected Erythrose Lactone, Sodium Phthalimide, 4,6-Dichloro-5-nitropyrimidine | Protected (Amino)-butanoic acid derivative | Ring Opening, Coupling, Cyclization | wikipedia.org, theswissbay.ch |
| Purine Nucleosides | (2S,3S)-2,3-isopropylidenedioxy-4-(purin-9-yl)butanal | Oxidative Cleavage (Periodate) | researchgate.net |
| Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside, Adenine | Methyl 5-(6-Aminopurin-9H-9-yl)-2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside | Tosylation, Nucleophilic Substitution | google.com, google.com |
Control over stereochemistry and regiochemistry is paramount in the synthesis of this compound to obtain the desired biologically active isomer.
Stereoselectivity: The absolute configuration of the two chiral centers on the butanoic acid side chain is critical. Most synthetic strategies achieve stereocontrol by starting with a chiral molecule, such as D- or L-erythrose, D-ribose, or their derivatives. researchgate.nettheswissbay.chresearchgate.net For example, the synthesis of L-eritadenine has been accomplished using L-erythronolactone acetonide, where the stereochemistry is pre-defined in the starting material. researchgate.net The synthesis of various stereoisomers, including D-threo- and L-threo-eritadenine, has also been reported, demonstrating the ability to access different diastereomers by selecting the appropriate chiral precursors. researchgate.net
Regioselectivity: During the coupling of the purine base with the side chain, alkylation can potentially occur at different nitrogen atoms of the purine ring (e.g., N1, N3, N7, N9). For eritadenine, the side chain must be attached at the N9 position. Regioselective synthesis is often achieved under specific reaction conditions. For instance, in nucleoside synthesis, the Vorbrüggen condensation using silylated heterocycles and a Lewis acid catalyst like TMSOTf can provide high regioselectivity for the N9 isomer. acs.org The reaction of the sodium salt of adenine with an electrophilic side-chain precursor also typically favors the thermodynamically more stable N9-substituted product. google.comgoogle.com
Stereoselective and Regioselective Synthesis Strategies
Design and Synthesis of this compound Analogues and Derivatives
To investigate structure-activity relationships, researchers have synthesized various analogues of eritadenine, which involves the synthesis of corresponding modified this compound intermediates.
Modifications have primarily focused on two areas: the purine heterocyclic core and the carboxylic acid side chain.
Modification of the Purine Ring: A key strategy involves replacing the nitrogen atoms in the purine ring with carbon, creating deaza analogues. cas.cz The synthesis of 1-deaza and 3-deaza analogues of eritadenine has been reported. cas.czuiowa.edu This modification is intended to alter the electronic properties of the heterocycle and can improve metabolic stability by preventing enzymatic deamination. uiowa.edu
Modification of the Carboxylic Acid: The carboxylic acid group has been modified to produce esters and amides. For example, the synthesis of the methyl ester (C3-OMeDEA) and methyl amide (C3-NMeDEA) of 3-deaza-eritadenine has been described. uiowa.edu These modifications alter the polarity and hydrogen bonding capability of the side chain.
The synthesis of these analogues requires specific routes tailored to the desired modification. For deaza analogues, the general strategy involves coupling a modified heterocyclic base with a protected sugar-derived side chain.
A reported synthesis of 3-deaza and 1-deaza analogues of eritadenine involved the reaction of the sodium or cesium salt of the corresponding deazapurine base (e.g., 3-deazaadenine) with 2,3-O-cyclohexylidene-D-erythronolactone. cas.cz This is analogous to the synthesis of eritadenine itself. After the coupling reaction, acid hydrolysis removes the protecting group to yield the final analogue. cas.cz
| Analogue Name | Structural Modification | Synthetic Precursors | Reference(s) |
|---|---|---|---|
| 1-Deaza-eritadenine | Nitrogen at position 1 of purine ring replaced by CH | 1-Deazaadenine, 2,3-O-cyclohexylidene-D-erythronolactone | cas.cz |
| 3-Deaza-eritadenine (C3-DEA) | Nitrogen at position 3 of purine ring replaced by CH | 3-Deazaadenine, 2,3-O-cyclohexylidene-D-erythronolactone | cas.cz, uiowa.edu |
| 3-Deaza-eritadenine methyl ester (C3-OMeDEA) | 3-Deazapurine core and methyl ester side chain | Synthesized from C3-DEA | uiowa.edu |
| 3-Deaza-eritadenine methyl amide (C3-NMeDEA) | 3-Deazapurine core and methyl amide side chain | Synthesized from C3-DEA | uiowa.edu |
Impact of Chemical Modifications on Research Applicability
Chemical modifications, such as the introduction of an acetonide group, are fundamental to synthetic strategies and significantly impact the research applicability of compounds like eritadenine. The acetonide group's primary role is to act as a removable mask for the reactive diol functionality, thereby enabling specific chemical transformations at other sites of the molecule. wikipedia.orgnih.gov This control is essential for creating diverse derivatives for biological screening.
The modification of nucleosides is a well-established strategy for developing new therapeutic agents that can act as antimetabolites in the treatment of cancers and viral infections. nih.govmdpi.com These modified nucleosides mimic endogenous compounds and can interfere with crucial cellular processes. nih.gov The introduction or removal of protecting groups like acetonides is a key step in these synthetic pathways. acs.org
The biological activity of a nucleoside can be profoundly altered by such modifications. For example, research on uridine (B1682114) derivatives showed that a uridine 3',4'-acetonide exhibited significant and differential cytotoxic activity against a human breast cancer cell line (MCF-7), demonstrating that the acetonide-modified compound itself can possess distinct biological properties compared to the parent nucleoside or other derivatives. isciii.es This suggests that this compound may have a different biological profile than eritadenine.
The established biological activities of eritadenine provide a strong rationale for the synthesis and investigation of its derivatives, including the acetonide intermediate. Eritadenine is known to exhibit several effects that are of high interest in biomedical and agricultural research.
Table 1: Established Bioactivities of Eritadenine
| Biological Activity | Mechanism of Action / Effect | Research Application | References |
|---|---|---|---|
| Hypocholesterolemic | Inhibits S-adenosyl-L-homocysteine (SAH) hydrolase, altering liver phospholipid metabolism and enhancing the removal of blood cholesterol. | Development of new treatments for hypercholesterolemia. | acs.org |
| Psychostimulant | Acts as an agonist of adenosine (B11128) A1 and A2A receptors. | Investigation of caffeine-like effects and potential neurological applications. | acs.org |
| Antihypertensive | Inhibits angiotensin-converting enzyme (ACE) in vitro. | Exploration as a potential agent for blood pressure control. | |
| Bioherbicidal | Exhibits significant phytotoxic effects on plants like Chrysanthemum morifolium, comparable to glyphosate. | Development of novel, potentially eco-friendly herbicides. | nih.govtandfonline.com |
| Antiparasitic | Shows inhibitory effects on the in vitro growth of parasites such as Cryptosporidium sp. | Discovery of new anti-parasitic agents. | nih.gov |
The diverse activities of the parent compound, eritadenine, underscore the value of synthesizing its derivatives. By modifying its chemical structure, for instance by retaining the acetonide group or introducing other functionalities, researchers can explore new structure-activity relationships. This can lead to the discovery of analogues with enhanced potency, selectivity, or entirely new biological activities. For example, studies on other nucleosides have shown that modifications can lead to derivatives with potent anti-retroviral or anticancer activities. researchgate.netmdpi.com Therefore, the chemical derivatization of eritadenine, starting from intermediates like this compound, is a critical area of research for developing novel compounds for pharmaceutical and agricultural applications.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Eritadenine |
| L-Eritadenine |
| D-Eritadenine |
| L-erythronolactone acetonide |
| Adenine |
| D-ribose |
| Uridine 3',4'-acetonide |
| Glyphosate |
| 9-(2,3-O-isopropylidene-D-ribityl)purines |
| Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside |
| Methyl 2,3-O-isopropylidene-5-O-p-toluenesulfonyl-β-D-ribofuranoside |
| Methyl 5-(6-Aminopurin-9H-9-yl)-2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside |
Biosynthesis, Biotransformation, and Metabolic Fates of Eritadenine Acetonide
Precursor Pathways and Enzymatic Synthesis of Eritadenine (B1671053) (Context for Acetonide Formation)
Eritadenine, chemically known as (2R,3R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxybutanoic acid, is a notable secondary metabolite primarily found in shiitake mushrooms (Lentinula edodes). mdpi.com While the complete enzymatic pathway for its biosynthesis is not yet fully elucidated, research has identified key precursors and metabolic connections that provide a context for its formation. Current time information in Bangalore, IN. The biosynthesis of eritadenine is intrinsically linked to purine (B94841) metabolism.
The foundational precursor for the purine ring of eritadenine is adenine (B156593). Studies have demonstrated that the addition of adenine or other purine compounds, such as hypoxanthine, to the culture media of Lentinula edodes can significantly enhance the production of eritadenine. This suggests that the fungus utilizes the purine salvage pathway to construct the adenine moiety of the molecule. The inosine (B1671953) monophosphate (IMP) pathway, a central route in purine biosynthesis, is also implicated, with intermediates like aminoimidazole carboxamide ribonucleotide (AICAR) and its succinyl derivative (SAICAR) serving as purine precursors. Current time information in Bangalore, IN. The expression of genes related to the IMP pathway has been observed to correlate with eritadenine production levels in different strains of yeast, which are often used in related metabolic studies. Current time information in Bangalore, IN.
The side chain of eritadenine, a four-carbon dihydroxybutyric acid moiety, is derived from a sugar fragment. The synthesis involves the alkylation of a purine with an oxidized sugar. wikipedia.org Although the specific enzymes responsible for the condensation of the adenine base with the C4 sugar acid in vivo are not definitively identified, chemical syntheses provide potential models for this reaction. For instance, synthetic routes have been developed that involve the reaction of adenine with protected sugar derivatives like L-erythronolactone acetonide. researchgate.net It is hypothesized that a similar enzymatic process occurs within the fungal cells.
The production of eritadenine is also influenced by various culture conditions, which can affect the underlying metabolic pathways. Nitrogen sources, in particular, play a crucial role in its biosynthesis. nih.gov Supplementation with nitrogen-rich substances like yeast extract and peptone has been shown to increase yields, likely by providing the necessary building blocks for purine synthesis. nih.gov
Table 1: Precursors and Influencing Factors in Eritadenine Biosynthesis
| Category | Compound/Factor | Role/Observation | References |
| Purine Precursors | Adenine | Direct precursor for the purine ring of eritadenine. | |
| Hypoxanthine | Purine compound that increases eritadenine production. | ||
| Inosine Monophosphate (IMP) Pathway Intermediates (AICAR, SAICAR) | Purine precursors linked to eritadenine biosynthesis. Current time information in Bangalore, IN. | ||
| Side-Chain Precursor (Hypothesized) | Sugar-derived C4 fragment | Forms the dihydroxybutyric acid side chain. wikipedia.org | |
| Influencing Factors | Nitrogen Sources (e.g., Yeast Extract, Peptone) | Crucial for enhancing eritadenine production. nih.gov |
Enzymatic and Non-Enzymatic Biotransformations of Eritadenine Acetonide in Biological Systems (e.g., stability studies in media, in vitro models)
Based on a comprehensive review of publicly available scientific literature, there is no information regarding the enzymatic or non-enzymatic biotransformation of this compound in biological systems. Studies detailing the stability of this specific compound in various media or in vitro models have not been published. Research has focused extensively on the parent compound, eritadenine, but its acetonide derivative does not appear in studies related to metabolism or biotransformation.
Metabolic Fate Studies of this compound in Cellular and Subcellular Models (e.g., isolated enzymes, cell cultures)
Similarly, there is a lack of published research on the metabolic fate of this compound in cellular or subcellular models. No studies were identified that investigated the interaction of this compound with isolated enzymes or its processing in cell cultures. The term "this compound" appears in chemical supplier catalogs, and the use of an acetonide group as a protecting element in the chemical synthesis of eritadenine derivatives has been described. researchgate.net This suggests that this compound is likely a synthetic compound used in a laboratory context rather than a naturally occurring metabolite whose biological fate has been investigated.
No Published Data on the Molecular and Cellular Mechanisms of this compound
A thorough review of published scientific literature reveals no specific research data concerning the molecular and cellular mechanisms of action for the chemical compound This compound . The topics specified in the requested outline, including its molecular targets, ligand interactions, and effects on intracellular signaling pathways, have not been the subject of dedicated study for this particular compound.
The available scientific information indicates that this compound primarily serves as a synthetic intermediate, or precursor, in the laboratory synthesis of its more widely studied counterpart, Eritadenine . wikipedia.org In chemical synthesis, an acetonide group is often used as a temporary protecting group for diols (a pair of hydroxyl groups) to prevent them from reacting while other parts of the molecule are modified. uchicago.eduorganic-chemistry.org A synthesis route for Eritadenine describes the use of an acetonide to protect the diol on a sugar-derived fragment, which is then removed in a later step to yield the final Eritadenine molecule. wikipedia.org
All significant biological activities, such as the inhibition of S-adenosyl-L-homocysteine hydrolase and the modulation of lipid metabolism, are attributed in the scientific literature to Eritadenine itself, not its acetonide precursor. nih.govnih.govmdpi.com
Due to the complete absence of research on the specific biological functions of this compound, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline.
Molecular and Cellular Mechanisms of Action of Eritadenine Acetonide
Modulation of Intracellular Signaling Pathways
Influence on Secondary Messenger Systems (e.g., cAMP)
A thorough search of scientific databases and publications yielded no studies investigating the direct influence of Eritadenine (B1671053) Acetonide on secondary messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP). While some research has explored the effects of the parent compound, eritadenine, on cAMP signaling pathways, this information cannot be directly attributed to Eritadenine Acetonide. acs.orgresearchgate.netresearchgate.net For instance, a study on eritadenine demonstrated its ability to promote cAMP production in HEK293 cells in a concentration-dependent manner. acs.orgresearchgate.net Another study on an ester of eritadenine, eritadenine isoamyl ester, showed it inhibited cAMP phosphodiesterase. jst.go.jp However, no such data exists specifically for the acetonide derivative. The acetonide functional group is typically used as a protecting group in chemical synthesis and is removed to yield the final active compound, eritadenine. wikipedia.org
Pre Clinical Pharmacological Investigations of Eritadenine Acetonide Mechanistic Focus
In vitro Efficacy Studies in Disease Models
In vitro studies using cellular and biochemical assays have been instrumental in identifying the molecular targets and cellular pathways modulated by eritadenine (B1671053).
Eritadenine has been investigated for its effects on cellular processes related to metabolic syndrome. Research indicates that its influence extends to fundamental signaling pathways.
In one study, the effects of eritadenine were examined in human embryonic kidney (HEK293) and HeLa cell lines. researchgate.net Eritadenine demonstrated a concentration-dependent ability to promote the production of cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP), with a calculated half-maximal effective concentration (EC50) of 4.82 nM in HEK293 cells. researchgate.net The modulation of cAMP, a critical second messenger, points to an interaction with G protein-coupled receptors (GPCRs), which are central to metabolic regulation. researchgate.net Specifically, eritadenine's activity as an agonist for adenosine receptors (A1 and A2A) suggests a mechanism for its influence on cellular metabolism. researchgate.net While direct assays on metabolic endpoints like glucose uptake or lipid accumulation in adipocytes are not extensively detailed, the modulation of the adenosine pathway is a key mechanistic finding. researchgate.net
A significant pharmacological activity identified for eritadenine is the inhibition of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.
An in vitro study systematically evaluated the ACE inhibitory potential of eritadenine. nih.gov The results demonstrated that eritadenine is a potent inhibitor of ACE. nih.gov Kinetic analysis was performed to understand the nature of this inhibition. The study revealed that in the presence of eritadenine, the maximal velocity (Vmax) of the ACE-catalyzed reaction remained unchanged, while the Michaelis constant (Km) increased from 2.063 mM to 3.887 mM. nih.gov This kinetic profile is characteristic of competitive inhibition, indicating that eritadenine directly competes with the native substrate, hippuryl-l-histidyl-l-leucine (HHL), for binding to the active site of the ACE enzyme. nih.gov
| Compound | IC₅₀ (μM) | Inhibition Mechanism | Source |
|---|---|---|---|
| Eritadenine | 0.091 | Competitive | nih.gov |
| Captopril (Reference) | 0.025 | Competitive | nih.gov |
Beyond metabolic and cardiovascular enzyme inhibition, bioassays have explored eritadenine's effects on the central nervous system. Mechanistic studies point towards its interaction with adenosine receptors.
Research has positioned eritadenine as an agonist of both A1 and A2A adenosine receptors. researchgate.net Molecular docking and subsequent behavioral studies suggest that eritadenine's binding affinity is stronger for the A2A adenosine receptor (A2AAR) than the A1 receptor. researchgate.net This interaction is believed to mediate its observed anxiolytic and sedative-hypnotic pharmacological effects in preclinical models. researchgate.net The agonism at these receptors, particularly A2AAR, is a well-established mechanism for modulating neuronal function and behavior. researchgate.net
Cellular Models for Other Pharmacological Activities (e.g., ACE inhibition)
In vivo Animal Model Studies (Mechanistic Dissection)
Animal models have been crucial for understanding the systemic effects of eritadenine and dissecting the physiological mechanisms underlying its observed activities.
The most extensively studied in vivo effect of eritadenine is its ability to lower plasma cholesterol levels. Studies in rat models have provided significant insight into the underlying mechanism, which is not related to the inhibition of cholesterol biosynthesis but rather to the modification of hepatic lipid metabolism.
The primary mechanism involves the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase by eritadenine. wikipedia.org This inhibition leads to an accumulation of SAH in liver cells. Elevated SAH levels, in turn, inhibit transmethylation reactions, particularly the conversion of phosphatidylethanolamine (B1630911) (PE) to phosphatidylcholine (PC), a process catalyzed by PE N-methyltransferase. nih.gov This results in a significant decrease in the PC/PE ratio within liver microsomes. nih.gov This alteration in the composition of liver cell membranes is hypothesized to enhance the uptake of plasma lipoprotein cholesterol by the liver or decrease the secretion of cholesterol from the liver, ultimately leading to reduced plasma cholesterol concentrations. nih.gov Time-course studies have shown that the decrease in the hepatic PC/PE ratio and the S-adenosylmethionine (SAM) to SAH ratio precedes the drop in plasma cholesterol, supporting this mechanistic link. nih.gov Furthermore, studies in hypercholesterolemic mice suggest that eritadenine supplementation increases the mRNA expression of cholesterol 7-α-hydroxylase 1 (CYP7A1), a rate-limiting enzyme in bile acid synthesis, which is another pathway for cholesterol elimination. psu.eduresearchgate.net
| Finding | Mechanism | Animal Model | Source |
|---|---|---|---|
| Decreased plasma cholesterol | Inhibition of SAH hydrolase, leading to altered hepatic phospholipid metabolism. | Rats | nih.gov |
| Decreased hepatic PC/PE ratio | Inhibition of PE N-methyltransferase by elevated S-adenosylhomocysteine (SAH). | Rats | nih.gov |
| Reduced serum total cholesterol, LDL, and triglycerides | Increased mRNA expression of hepatic CYP7A1. | Mice (high-fat diet) | psu.eduresearchgate.net |
| Reduced hepatic lipid accumulation | Regulation of lipid metabolism via CYP7A1. | Mice (high-fat diet) | psu.eduresearchgate.net |
The neurological effects of eritadenine suggested by in vitro assays have been further investigated in animal behavioral models.
In studies using ICR mice and adult zebrafish (Danio rerio), oral administration of eritadenine was found to trigger a psychostimulant and antidepressant-like effect, comparable in some ways to caffeine (B1668208). researchgate.net These behavioral outcomes are consistent with the in vitro finding that eritadenine is an agonist of adenosine receptors, which are known targets for psychoactive compounds like caffeine (an antagonist). researchgate.net The research suggests that by modulating adenosine receptor-mediated pathways, eritadenine can influence locomotor functions and anxiety-related behaviors. researchgate.net
Molecular and Cellular Biomarker Analysis in Animal Tissues
Following a comprehensive review of available scientific literature, no direct studies or data were found pertaining to the molecular and cellular biomarker analysis of Eritadenine Acetonide in animal tissues. Research has primarily focused on the parent compound, Eritadenine.
Studies on Eritadenine in rat models have identified several key biomarkers related to its hypocholesterolemic effect. These investigations have centered on hepatic (liver) tissue, as this is the primary site of cholesterol metabolism.
One of the core mechanisms identified for Eritadenine is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This inhibition leads to an increase in the intracellular concentration of SAH. As SAH is a known inhibitor of various methyltransferases, its accumulation subsequently inhibits the N-methylation of phosphatidylethanolamine (PE) to form phosphatidylcholine (PC). nih.gov
This alteration in phospholipid metabolism is a key area of biomarker analysis in preclinical studies of Eritadenine. The ratio of PC to PE in liver microsomes is a significant biomarker; a decrease in this ratio is correlated with the hypocholesterolemic action of Eritadenine. nih.govwikipedia.org Similarly, the ratio of S-adenosylmethionine (SAM) to SAH in the liver is another critical biomarker that decreases in response to Eritadenine administration. nih.gov
These changes in hepatic phospholipid composition are thought to be the primary cause of the observed reduction in plasma cholesterol levels. nih.gov The altered membrane environment may enhance the uptake of plasma lipoprotein cholesterol by the liver or reduce the secretion of cholesterol from the liver.
It is important to reiterate that these biomarker analyses have been conducted on the parent compound, Eritadenine. There is no available information from preclinical studies to suggest that similar or different biomarker profiles would be observed following the administration of this compound.
Interactive Data Table: Key Biomarkers in Preclinical Studies of Eritadenine (Rat Models)
| Biomarker | Tissue/Sample Type | Observed Change with Eritadenine | Associated Mechanistic Effect | Reference |
| S-adenosyl-L-homocysteine (SAH) | Liver | Increase | Inhibition of SAH hydrolase | |
| Phosphatidylcholine (PC) : Phosphatidylethanolamine (PE) Ratio | Liver Microsomes | Decrease | Inhibition of PE N-methylation | nih.gov |
| S-adenosylmethionine (SAM) : S-adenosylhomocysteine (SAH) Ratio | Liver | Decrease | Inhibition of methyltransferase activity | nih.gov |
| Plasma Cholesterol | Plasma/Serum | Decrease | Overall hypocholesterolemic effect | nih.gov |
Comparative Mechanistic Studies with Parent Eritadenine or Other Compounds in Animal Systems
A thorough search of scientific and technical databases reveals no comparative mechanistic studies conducted in animal systems between this compound and its parent compound, Eritadenine, or any other compounds.
The available information indicates that this compound is an intermediate in the chemical synthesis of Eritadenine. As a synthetic precursor, it is not typically the subject of independent pharmacological investigation. The focus of research has been on the final, biologically active compound, Eritadenine.
Studies on Eritadenine have established its mechanism of action as distinct from that of statins, another class of cholesterol-lowering drugs. While statins inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, Eritadenine does not. Instead, as previously mentioned, its primary mechanism involves the modulation of hepatic phospholipid metabolism through the inhibition of SAH hydrolase. nih.gov
In vitro studies have also shown that Eritadenine can inhibit the activity of the angiotensin-converting enzyme (ACE), suggesting potential antihypertensive effects. mdpi.com This mechanism is different from its lipid-lowering effects.
Without any preclinical data on this compound, it is not possible to draw any comparisons regarding its potential mechanisms of action relative to Eritadenine or other compounds. Any such discussion would be purely speculative and lack the required scientific evidence.
Analytical Methodologies for Eritadenine Acetonide in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating complex mixtures, making it indispensable for isolating and quantifying eritadenine (B1671053) acetonide from various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of eritadenine. nih.gov Reversed-phase HPLC methods are particularly effective. In a typical setup, a C18 column is used for separation. The mobile phase often consists of a gradient system to ensure good resolution. For instance, a gradient elution system with an initial mobile phase of 0.05% trifluoroacetic acid (TFA) in an aqueous solution and 0.05% TFA in acetonitrile (B52724) (98:2 ratio), linearly changing to a 40:60 ratio over 10 minutes, has proven effective. The addition of TFA helps to improve the peak shape and reduce tailing. Detection is commonly performed using a UV detector, as eritadenine strongly absorbs light at a wavelength of 260 nm.
Method validation is a critical aspect of HPLC analysis to ensure the reliability of the results. wjpmr.com Validation parameters typically include specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ), as guided by the International Council for Harmonisation (ICH) guidelines. researchgate.netpharmahealthsciences.net For example, a developed HPLC method for a similar compound, triamcinolone (B434) acetonide, demonstrated good reproducibility and recovery with a relative standard deviation (%RSD) of less than 2%. pharmahealthsciences.net The linearity of an assay method is established by analyzing a series of dilutions of a standard solution. researchgate.net
Table 1: Example of HPLC Method Parameters for Eritadenine Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 reversed-phase | |
| Mobile Phase | Gradient of 0.05% TFA in water and 0.05% TFA in acetonitrile | |
| Detection | UV at 260 nm | |
| Flow Rate | 1.0 ml/min | researchgate.net |
| Injection Volume | 20 µL | ijrpc.com |
Gas Chromatography (GC) Applications for Specific Derivatives
Gas Chromatography (GC) is another powerful separation technique, though it is often necessary to derivatize non-volatile compounds like eritadenine to make them suitable for GC analysis. gcms.czresearchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. gcms.czmdpi.com Common derivatization methods include acylation, alkylation, and silylation. gcms.cz For compounds with active hydrogen groups, such as the hydroxyl and amino groups in eritadenine, silylation is a common approach. gcms.cz The resulting trimethylsilyl (B98337) (TMS) derivatives are more volatile and stable for GC analysis. gcms.cz
The choice of derivative and GC column is crucial for successful separation. For instance, in the analysis of amino acid enantiomers, pentafluoropropionic anhydride/heptafluorobutanol derivatives separated on a Chirasil-L-Val column showed good sensitivity. nih.gov GC analysis of eritadenine derivatives would typically be performed on nonpolar silicone phases like SPB™-1 and SPB-5, which are inert and provide excellent separation for such compounds. gcms.cz
Thin-Layer Chromatography (TLC) for Purity and Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for determining compound purity and monitoring the progress of chemical reactions. umich.edulibretexts.orgumass.eduijrti.orgglobalresearchonline.net In the context of eritadenine acetonide synthesis or extraction, TLC can be used to quickly assess the presence of the target compound and any impurities. umich.eduijrti.org
The process involves spotting a dissolved sample onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. umich.eduumass.edu The plate is then developed in a chamber with a suitable solvent system. umich.eduumass.edu The separation of compounds is based on their differential partitioning between the stationary phase (the adsorbent) and the mobile phase (the solvent). globalresearchonline.net For polar compounds, a more polar solvent will result in a greater migration distance up the plate. umass.edu
Visualization of the separated spots can be achieved through various methods. If the compounds are colored, they can be seen directly. umass.edu For colorless compounds like this compound, UV light is often used, where the spots appear as dark patches on a fluorescent background. libretexts.orgumass.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to help identify compounds. umich.edu
Spectroscopic Techniques for Structural Characterization and Quantification
Spectroscopic methods are essential for elucidating the chemical structure of molecules and for their quantification.
Mass Spectrometry (MS and LC-MS/MS) for Identification and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it ideal for the identification and quantification of compounds like this compound, even at very low concentrations. uva.nlnih.gov
When coupled with Liquid Chromatography (LC-MS/MS), it becomes a formidable tool for analyzing complex mixtures. researchgate.netnih.govnih.govacs.orgresearchgate.netresearchgate.net LC separates the components of the mixture, which are then introduced into the mass spectrometer for detection. acs.org This technique has been successfully used for the quantification of eritadenine in shiitake mushrooms. researchgate.netresearchgate.net The high resolution of modern mass spectrometers allows for the accurate determination of the elemental composition of a molecule. uva.nl
In a typical LC-MS/MS analysis, the instrument is operated in a data-dependent acquisition mode, where it automatically selects the most intense ions from a full scan for fragmentation (MS2 analysis). uva.nl This fragmentation pattern provides structural information that aids in the definitive identification of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules. mdpi.comegyankosh.ac.innih.govfrontiersin.orgresearchgate.net It provides information about the chemical environment of each atom in a molecule, allowing for the complete elucidation of its three-dimensional structure. egyankosh.ac.inresearchgate.net
In the synthesis of eritadenine, NMR analysis is conducted at each step to verify the structure and purity of the intermediate and final products. Both 1D (e.g., ¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular framework. The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provide a wealth of information about the connectivity and spatial arrangement of atoms. egyankosh.ac.in Computational prediction of NMR data can also be used to assist in structure elucidation. frontiersin.org
Table 2: Spectroscopic Data for Eritadenine
| Technique | Key Information Provided | Application in Eritadenine Analysis | Source |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirmation of identity and quantification | researchgate.net |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry) | Structural verification during synthesis and elucidation | mdpi.com |
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental analytical techniques employed in the structural elucidation and characterization of organic molecules, including this compound. These methods provide valuable information regarding the electronic transitions and vibrational modes of the compound, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light in the UV-Vis region. For this compound, the primary chromophore is the adenine (B156593) ring, a purine (B94841) derivative.
Expected Absorption Maxima (λmax): Based on the adenine moiety, this compound is expected to exhibit strong absorbance in the ultraviolet region. Studies on eritadenine, the parent compound, show a strong absorption maximum (λmax) at approximately 260 nm. researchgate.net This absorption is characteristic of the π → π* electronic transitions within the purine ring system. The acetonide group, being a saturated moiety, is not expected to significantly alter the position of this primary absorption band, as it does not extend the conjugation of the purine chromophore. The solvent used for analysis can cause minor shifts in the λmax; for instance, polar solvents may lead to slight bathochromic or hypsochromic shifts. A typical solvent for UV-Vis analysis of purine derivatives is acetonitrile, known for its transparency in the low UV range. wikipedia.org
Infrared (IR) Spectroscopy
Attenuated Total Reflection (ATR) is a common sampling technique for obtaining IR spectra of solid or powdered samples and would be a suitable method for this compound. nih.gov
Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Inferred From |
|---|---|---|---|
| 3400-3200 | N-H Stretching | Amine (NH₂) in adenine ring | General spectra of purines |
| 3100-3000 | C-H Stretching | Aromatic C-H in purine ring | General spectra of aromatic compounds |
| 2990-2950 | C-H Stretching | Aliphatic C-H in the side chain and acetonide | General spectra of alkanes |
| 1650-1590 | C=N and C=C Stretching | Purine ring vibrations | General spectra of purines |
| ~1380 and ~1370 | C-H Bending | Gem-dimethyl of the acetonide group (characteristic split peak) | Spectra of acetonide-containing compounds |
| 1250-1000 | C-O Stretching | Acetal C-O-C linkages of the acetonide group | Triamcinolone Acetonide nih.govresearchgate.net |
Advanced Analytical Platforms and Hyphenated Techniques
For sensitive and selective analysis, particularly in complex sample matrices, advanced analytical platforms and hyphenated techniques are indispensable.
LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification and identification of compounds in complex mixtures. It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This method is particularly well-suited for the analysis of non-volatile and thermally labile molecules like this compound.
Research Findings: Untargeted metabolomics studies of Lentinula edodes (shiitake mushroom) mycelium have utilized LC-MS/MS to identify a wide range of metabolites. acs.org In such analyses, this compound, if present, would be separated from other metabolites on a reversed-phase column (e.g., C18) and subsequently detected by the mass spectrometer. The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile or methanol), often with additives such as formic acid to improve peak shape and ionization efficiency. biotrial.com The mass spectrometer can be operated in selected reaction monitoring (SRM) mode for targeted quantification, which offers high specificity and sensitivity by monitoring a specific precursor ion to product ion transition. nih.gov This makes LC-MS/MS the gold standard for trace analysis and metabolite profiling in biological systems. biotrial.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is required to increase volatility and thermal stability.
Research Findings: Research on eritadenine derivatives has pointed to the use of GC-MS for their analysis. A common derivatization strategy involves silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert polar functional groups (like hydroxyl and amine groups) into their more volatile trimethylsilyl (TMS) ethers. One study explicitly mentions the GC analysis of an acetonide-TMS derivative of eritadenine, indicating that after protecting the diol with an acetonide group, the remaining active hydrogens are silylated for GC-MS analysis. researchgate.net This approach allows for the effective separation and quantification of the compound. Metabolic profiling studies of Lentinula edodes have also employed GC-MS to analyze changes in the mycelial metabolome, identifying numerous metabolites after derivatization. nih.gov
Capillary Electrophoresis (CE) and Related Methodologies
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is characterized by high separation efficiency, short analysis times, and minimal sample consumption.
Applicability to this compound: As a purine derivative, this compound is an excellent candidate for analysis by CE. nih.govcapes.gov.br Methodologies developed for the separation of purine and pyrimidine (B1678525) bases are directly applicable. nih.govcapes.gov.br Separation is typically performed in a fused-silica capillary using a buffer system, such as a borate (B1201080) buffer, at a specific pH. capes.gov.brscispace.com Detection is commonly achieved using a UV detector, leveraging the strong UV absorbance of the purine ring at around 254-260 nm. capes.gov.br The high efficiency of CE allows for the separation of structurally similar compounds, which is advantageous in the analysis of complex biological extracts. scispace.com For enhanced sensitivity and structural confirmation, CE can be coupled with mass spectrometry (CE-MS).
Quantitative Assay Development in Complex Biological Matrices (e.g., cell lysates, animal tissue extracts)
Developing a robust quantitative assay for this compound in complex biological matrices like cell lysates or animal tissue extracts is crucial for pharmacokinetic and metabolic studies. LC-MS/MS is the preferred platform for this purpose due to its superior sensitivity, specificity, and wide dynamic range. biotrial.comnih.gov
Sample Preparation: The first step involves the efficient extraction of the analyte from the biological matrix while minimizing interferences.
Homogenization: Tissue samples are typically homogenized in a suitable buffer.
Protein Precipitation: For cell lysates, serum, or tissue homogenates, proteins are often precipitated using a cold organic solvent like acetonitrile or methanol. This step effectively removes the bulk of proteins which can interfere with the analysis.
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further cleanup can be achieved using LLE or SPE. SPE, using a C18 or mixed-mode sorbent, is often preferred for its efficiency and potential for automation.
Evaporation and Reconstitution: The cleaned-up extract is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase to concentrate the analyte before injection into the LC-MS/MS system. organomation.com
LC-MS/MS Method Parameters: A validated LC-MS/MS method would involve the optimization of both chromatographic and mass spectrometric conditions.
Chromatography: A reversed-phase HPLC or UPLC system with a C18 column is commonly used. A gradient elution profile with an acidified water/acetonitrile mobile phase allows for good retention and peak shape for purine derivatives. nih.gov
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is typically used for purine compounds. For quantification, the instrument is operated in SRM mode. This involves selecting a specific precursor ion (the protonated molecular ion, [M+H]⁺) for this compound and monitoring one or more of its characteristic product ions generated through collision-induced dissociation (CID). The use of a stable isotope-labeled internal standard is highly recommended to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Table 2: Illustrative LC-MS/MS Parameters for Quantitative Analysis of this compound
| Parameter | Typical Condition/Value | Rationale |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18, e.g., 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical LC-MS. |
| Injection Volume | 1 - 10 µL | Dependent on sample concentration and sensitivity. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes purine derivatives. |
| Analysis Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification. |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the molecule of interest. |
| Product Ion (Q3) | Specific fragment ion(s) | Confirms identity and provides quantification signal. |
The development of such an assay requires rigorous validation according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability to ensure reliable and reproducible results from complex biological samples. nih.gov
Structure Activity Relationship Sar Studies of Eritadenine Acetonide and Its Analogues
Investigation of Key Structural Features Critical for Biological Activity
The biological activity of eritadenine (B1671053), particularly its potent inhibition of S-adenosyl-l-homocysteine (SAH) hydrolase (SAHH), is intrinsically linked to its unique molecular architecture. uiowa.educhemsrc.commedchemexpress.com Eritadenine is an acyclic nucleoside analogue, a structural class known for its antiviral and enzyme-inhibiting properties. mdpi.com
Key structural features essential for its activity include:
The Adenine (B156593) Base: The 6-aminopurine core is fundamental for binding to the target enzyme. It mimics the endogenous substrate, adenosine (B11128), allowing it to fit into the active site of SAHH. uiowa.eduresearchgate.net
The Acyclic "Sugar" Moiety: Unlike typical nucleosides with a ribose ring, eritadenine possesses an open-chain (2R,3R)-2,3-dihydroxybutanoic acid substituent at the N9 position of the adenine. wikipedia.orgresearchgate.net This acyclic nature is a defining feature. Crystal structure analysis confirms that eritadenine binds to the same site on SAHH as its cyclic counterparts. uiowa.eduresearchgate.net
Stereochemistry of the Side Chain: The specific stereochemistry of the dihydroxybutyric acid side chain, particularly the (2R,3R) configuration (D-erythro), is crucial for potent inhibitory activity. researchgate.netwikipedia.org This specific spatial arrangement of the hydroxyl groups dictates the precise interactions within the enzyme's active site.
These features collectively enable eritadenine to act as a powerful, reversible inhibitor of SAHH, an enzyme central to cellular methylation reactions. By inhibiting SAHH, eritadenine leads to an accumulation of S-adenosyl-l-homocysteine, which in turn inhibits various methyltransferases, impacting processes like hepatic phospholipid metabolism and contributing to its observed hypocholesterolemic effects. nih.gov
Impact of Substituent Modifications on Potency, Selectivity, and Mechanistic Profile
To probe the structure-activity relationship of eritadenine, researchers have synthesized and evaluated various analogues, modifying key positions on both the purine (B94841) ring and the side chain. These studies provide a clearer picture of how specific substituents influence biological activity.
Modifications of the Purine Ring: A significant modification involves the replacement of the nitrogen at the 3-position of the purine ring with a carbon, creating 3-deaza-eritadenine (C3-DEA). uiowa.edu This change was hypothesized to confer resistance to deamination and hydrolysis of the glycosidic bond, potentially enhancing in vivo efficacy. uiowa.edu While C3-DEA and its methyl ester analogue (C3-OMeDEA) showed significantly lower inhibitory activity against SAHH in vitro compared to the parent eritadenine, they maintained a comparable hypocholesterolemic effect in rats. uiowa.edu This suggests that while the N3 atom is important for potent enzyme inhibition, its absence does not eliminate the cholesterol-lowering activity, hinting at a complex mechanism of action. uiowa.edu
Modifications of the Side Chain: Modifications to the carboxylic acid group at the end of the side chain have a profound impact on the mechanistic profile.
Esterification: Converting the carboxylic acid to a methyl ester (C3-OMeDEA) resulted in SAHH inhibitory activity similar to C3-DEA, and it retained the ability to lower plasma cholesterol and phospholipids (B1166683). uiowa.edu
Amidation: Replacing the carboxylic acid with a methyl amide (C3-NMeDEA) led to a drastic loss of SAHH inhibitory activity. uiowa.edu Interestingly, this analogue did not reduce plasma cholesterol but did cause a decrease in triacylglycerol levels, indicating a shift in its biological effects. uiowa.edu
These findings underscore the critical role of the terminal carboxylic acid (or a group that can be hydrolyzed to it, like an ester) for potent SAHH inhibition and the primary hypocholesterolemic mechanism. Altering this group can dissociate the SAHH inhibitory effect from other lipid-modulating activities.
The following table summarizes the activity of key eritadenine analogues:
Table 1: Biological Activity of Eritadenine and its Analogues| Compound | Modification | SAHH Inhibitory Activity (Kᵢ) | Hypocholesterolemic Effect (Rats) |
|---|---|---|---|
| D-Eritadenine (DEA) | - | 30 nM | Reduces plasma cholesterol and phospholipids by 42% and 27% respectively. uiowa.edu |
| 3-Deaza-DEA (C3-DEA) | 3-position N replaced with CH | 1.5 µM | Reduces plasma cholesterol and phospholipids by 36–40% and 23% respectively. uiowa.edu |
| C3-OMeDEA | C3-DEA, methyl ester | 1.5 µM | Reduces plasma cholesterol and phospholipids by 36–40% and 23% respectively. uiowa.edu |
| C3-NMeDEA | C3-DEA, methyl amide | 30 µM | No decrease in cholesterol; reduces triacylglycerol by 16%. uiowa.edu |
Computational Approaches to SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), Molecular Docking)
Computational methods, particularly molecular docking, have been instrumental in visualizing and understanding the interactions between eritadenine analogues and their biological targets at the molecular level.
Molecular Docking of Eritadenine with SAHH: Crystal structure determination and molecular docking studies have confirmed that eritadenine and its analogue, 3-deaza-eritadenine (C3-DEA), bind to the same active site of S-adenosyl-l-homocysteine hydrolase (SAHH). uiowa.edu These studies reveal the precise binding mode, showing how the adenine ring, the acyclic side chain, and its hydroxyl groups form key hydrogen bonds and other interactions with amino acid residues in the enzyme's active site. uiowa.eduresearchgate.net This structural insight helps explain why the D-erythro configuration is preferred for potent inhibition. researchgate.net
Molecular Docking with Other Targets: Beyond SAHH, molecular docking has been used to explore eritadenine's interactions with other proteins, suggesting a broader pharmacological profile.
Adenosine Receptors: Docking studies suggest that eritadenine can bind to adenosine A1 and A2A receptors (A1AR and A2AAR). researchgate.net The findings indicate a stronger binding affinity for the A2AAR over the A1AR, which may mediate some of its observed anxiolytic and sedative-hypnotic effects. researchgate.net
Angiotensin-Converting Enzyme (ACE): Kinetic studies combined with molecular modeling show that eritadenine acts as a competitive inhibitor of ACE. nih.gov Docking simulations reveal that eritadenine fits into the active site of ACE, competing with the natural substrate. nih.gov The calculated binding energy from these simulations helps to quantify the interaction strength.
While specific Quantitative Structure-Activity Relationship (QSAR) studies on eritadenine analogues are not widely reported in the reviewed literature, the data from docking and SAR studies provide a strong foundation for developing such models. QSAR could mathematically correlate the structural features of different analogues with their observed biological activities (e.g., SAHH inhibition, ACE inhibition), enabling the prediction of activity for novel, unsynthesized compounds.
Rational Design and Synthesis of Eritadenine Acetonide Analogues Based on SAR Data
The insights gained from SAR and computational studies have guided the rational design and synthesis of novel eritadenine analogues with potentially improved properties.
Rational Design: The design of 3-deaza-eritadenine is a prime example of rational design. uiowa.edu The goal was to create an analogue that would be resistant to metabolic degradation (deamination and glycosidic bond cleavage) while retaining the desired biological activity. uiowa.edu Although this specific modification reduced direct enzyme inhibition, it successfully preserved the in vivo hypocholesterolemic effect, demonstrating the utility of this design approach. uiowa.edu Similarly, designing analogues with modified side chains was a rational strategy to probe the importance of the carboxylic acid moiety, which successfully distinguished between different lipid-lowering mechanisms. uiowa.edu
Synthesis: The synthesis of eritadenine and its analogues often involves multi-step chemical processes. A common strategy for synthesizing eritadenine itself involves using a protected sugar-derived fragment. For instance, one route starts from erythrose, which is protected as a lactone acetonide. wikipedia.org This intermediate is then coupled with the adenine base. Subsequent deprotection steps yield the final eritadenine molecule. wikipedia.org
The synthesis of analogues like 3-deaza-eritadenine and its derivatives required the development of specific synthetic pathways to build the modified purine-like ring and attach the crucial side chain. uiowa.edu The synthesis of L-eritadenine, the enantiomer of the natural product, was also achieved to confirm the stereospecificity of the biological activity, starting from L-erythronolactone acetonide. researchgate.net These synthetic efforts are crucial for generating the compounds needed to build comprehensive SAR models and for developing new therapeutic candidates.
Future Directions and Emerging Research Avenues for Eritadenine Acetonide
Exploration of Novel Molecular Targets and Signaling Pathways
The primary known molecular target of Eritadenine (B1671053) is S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme crucial for recycling S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine (B11128). wikipedia.orgmedchemexpress.com Inhibition of SAHH leads to the accumulation of SAH, a potent feedback inhibitor of methyltransferase enzymes, thereby affecting numerous cellular methylation reactions. Another identified target is the Angiotensin-Converting Enzyme (ACE), which Eritadenine inhibits competitively, suggesting a mechanism for its hypotensive effects. mdpi.comnih.gov
Future research is poised to move beyond these primary targets to uncover the broader signaling networks affected by Eritadenine.
Downstream of SAHH Inhibition: The global impact on the cellular "methylome" is a significant area for future study. Research should focus on identifying which specific methylation events (DNA, RNA, protein, and lipid) are most sensitive to Eritadenine-induced SAH accumulation. This could reveal novel therapeutic targets for diseases driven by aberrant methylation.
Lipid Metabolism Pathways: While it is known that Eritadenine modulates the expression of genes involved in lipid metabolism, the precise signaling cascades remain to be fully elucidated. mdpi.com It is suggested that the mechanism differs from statins and may involve changes in liver phospholipid metabolism, which could enhance the uptake or reduce the release of cholesterol. Future studies could investigate transcription factors like SREBP (Sterol Regulatory Element-Binding Protein) and PPARs (Peroxisome Proliferator-Activated Receptors) and their upstream signaling pathways (e.g., AMPK, PI3K/Akt) as potential mediators of Eritadenine's effects.
ACE-Independent Vasodilation Pathways: Beyond direct ACE inhibition, researchers could explore whether Eritadenine influences other pathways involved in blood pressure regulation, such as nitric oxide signaling or its effects on ion channels in vascular smooth muscle cells.
Integration with Systems Biology and Omics Approaches (e.g., metabolomics, proteomics)
Systems biology provides a holistic framework to understand the complex interactions within a biological system following perturbation by a compound like Eritadenine. qut.edu.aufrontiersin.org By integrating multi-omics data, researchers can generate a comprehensive map of its molecular footprint.
Metabolomics: This approach can create a detailed snapshot of the metabolic changes induced by Eritadenine. sigmaaldrich.com Untargeted metabolomics has already been applied to Lentinula edodes, the mushroom source of Eritadenine, revealing a vast number of uncharacterized compounds. mdpi.com A focused metabolomics study on cells or preclinical models treated with Eritadenine could identify shifts in metabolic pathways beyond lipid metabolism, potentially uncovering new bioactivities. ous-research.noacs.org For example, alterations in amino acid, nucleotide, or central carbon metabolism could provide clues to novel mechanisms of action.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications (PTMs) following Eritadenine treatment. iric.ca Given that SAHH inhibition affects methylation, proteomic analysis could specifically search for changes in protein methylation patterns, identifying novel protein substrates whose function is modulated by this PTM. This could link Eritadenine to cellular processes such as signal transduction, DNA repair, and protein stability.
Transcriptomics: Analyzing changes in the transcriptome can reveal the full spectrum of genes whose expression is altered by Eritadenine. nih.gov This can help build regulatory network models to understand the primary and secondary effects of the compound, connecting its molecular targets to the observed physiological outcomes. google.com
Table 1: Proposed Omics-Based Research Strategies for Eritadenine
| Omics Approach | Objective | Potential Discoveries | Key Technologies |
|---|---|---|---|
| Metabolomics | To profile global changes in small molecule metabolites after Eritadenine exposure. | Novel metabolic pathways affected; identification of new biomarkers of efficacy. | LC-MS/MS, GC-MS, NMR ous-research.nonih.govresearchgate.net |
| Proteomics | To quantify changes in protein expression and post-translational modifications (especially methylation). | New protein targets; understanding effects on signaling, cellular structure, and enzyme activity. | Mass Spectrometry (e.g., TMT, SILAC), Affinity Purification iric.ca |
| Transcriptomics | To identify genes and non-coding RNAs whose expression is modulated by Eritadenine. | Elucidation of affected signaling and regulatory networks; insight into upstream regulators (transcription factors). | RNA-Sequencing, Microarrays nih.gov |
| Integrative Multi-Omics | To build a comprehensive model of Eritadenine's mechanism of action by integrating data from all omics levels. | A holistic understanding of the drug's impact, from gene to metabolite; prediction of new functions. frontiersin.org | Bioinformatics, Computational Modeling nih.gov |
Development of Advanced Delivery Systems for Research Applications (e.g., targeted cellular delivery in vitro)
While Eritadenine can be obtained from dietary sources or submerged mycelial cultures nih.govnih.gov, its study in vitro and in vivo could be greatly enhanced by advanced delivery systems. These systems are crucial for directing the compound to specific cell types or subcellular compartments, thereby minimizing off-target effects and helping to dissect its precise mechanisms.
Future research could focus on developing:
Lipid-Based Nanoparticles (LNPs): Encapsulating Eritadenine or Eritadenine Acetonide within LNPs could improve its solubility, stability, and cellular uptake. By modifying the LNP surface with specific ligands (e.g., antibodies, peptides), they could be directed to target cells, such as hepatocytes, for focused studies on cholesterol metabolism.
Polymeric Microspheres: Biodegradable polymers could be used to create microspheres for the sustained release of Eritadenine in cell culture environments, maintaining a stable concentration over time to study long-term effects. google.com
Hydrogel-Based Systems: For localized delivery in tissue models, Eritadenine could be incorporated into hydrogels. This would be particularly useful for studying its effects in specific tissue microenvironments without systemic exposure. google.com
miRNA-Regulated Expression Systems: For research purposes, gene delivery systems could be designed to express enzymes involved in Eritadenine synthesis in a cell-specific manner, controlled by microRNAs. This would allow for highly targeted endogenous production of the compound within specific cells. nih.gov
Potential for Novel Research Tool Development (e.g., probes, chemical genetics)
Eritadenine's defined structure and biological activity make it an excellent candidate for development into a chemical probe to investigate cellular biology.
Affinity Probes: Synthesizing derivatives of Eritadenine by attaching a reporter tag (like biotin) or an immobilization tag (for affinity chromatography) would create powerful tools. These probes could be used in pulldown assays with cell lysates to identify direct and indirect binding partners, potentially confirming known targets like SAHH and uncovering novel interacting proteins.
Fluorescent Probes: Attaching a fluorophore to Eritadenine would allow for its visualization within living cells using fluorescence microscopy. This could provide valuable information on its cellular uptake, subcellular localization (e.g., cytoplasm, nucleus, mitochondria), and dynamics.
Chemical Genetics: This approach uses a combination of small molecules and genetics to dissect protein function. nih.gov One could perform a screening for mutations in the SAHH gene that confer resistance to Eritadenine. Identifying such mutations would provide definitive proof of on-target activity in cellular assays and could help map the compound's binding site on the enzyme with high precision. nih.gov
Unexplored Pharmacological Activities and Mechanistic Insights in Pre-clinical Settings
While the hypocholesterolemic and hypotensive activities of Eritadenine are its most studied properties nih.gov, its fundamental mechanism as an SAHH inhibitor suggests a much broader pharmacological potential that remains largely unexplored in pre-clinical models.
Antiviral Activity: Many viruses rely on host cell methylation for the transcription and capping of their mRNA. As an inhibitor of methylation via SAHH, Eritadenine could possess broad-spectrum antiviral activity. Pre-clinical studies could test its efficacy against viruses highly dependent on S-adenosylmethionine, such as influenza viruses, flaviviruses, and coronaviruses.
Anti-inflammatory and Immunomodulatory Effects: DNA and histone methylation are key epigenetic regulators of immune cell differentiation and function. By modulating these processes, Eritadenine may have significant anti-inflammatory or immunomodulatory effects. researchgate.netresearchgate.net Pre-clinical studies in models of autoimmune diseases (e.g., arthritis) or chronic inflammation are warranted.
Antiparasitic and Bioherbicidal Activity: A recent study highlighted the novel bioherbicidal potential of Eritadenine. nih.gov This opens a completely new research avenue. Further pre-clinical investigation is needed to determine its spectrum of activity against different plant species and to explore potential antiparasitic effects, as some parasites also rely on methylation for survival.
Neuroprotective Effects: Methylation pathways are critical in the central nervous system. Future pre-clinical research could explore whether Eritadenine has neuroprotective effects in models of neurodegenerative diseases by modulating epigenetic mechanisms or reducing homocysteine levels, a known neurotoxic agent. irb.hr
Q & A
Q. How to design longitudinal studies assessing this compound’s long-term safety and hepatic effects?
- Answer :
- Animal Models : Administer doses for 6–12 months in Sprague-Dawley rats; monitor liver enzymes (ALT, AST) and histopathology.
- Biomarkers : Measure urinary 8-OHdG for oxidative stress and serum LDL/HDL ratios.
- Control Groups : Include cohorts receiving statins for comparative toxicity profiles .
Methodological Considerations
- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
- Ethical Compliance : For in vivo work, follow ARRIVE guidelines and obtain IRB approval .
- Reproducibility : Publish raw data, HPLC chromatograms, and statistical code in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
